molecular formula C38H23B B1382297 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene CAS No. 1172087-81-8

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

Cat. No. B1382297
CAS RN: 1172087-81-8
M. Wt: 559.5 g/mol
InChI Key: OUMDUWOVDLPNDY-UHFFFAOYSA-N
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Description

10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is a chemical compound with the molecular formula C38H23Br . It is a solid at 20 degrees Celsius . The compound appears as a white to yellow to green powder or crystal . It has a molecular weight of 559.51 .


Molecular Structure Analysis

The IUPAC name for 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is 9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene . The SMILES representation of the molecule is C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br .


Physical And Chemical Properties Analysis

10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal .

Scientific Research Applications

Photophysical Properties and Luminescence

  • A compound closely related to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), exhibits blue and blue-violet light emission, demonstrating potential in photophysical applications. The emission spectra of BNA are influenced by solvent polarity, which also affects fluorescence intensity (Guo, Jin, & Liu, 2007).

Electroluminescent Material

  • 9-(1-naphthyl)-10-(2-naphthyl) anthracene, a compound similar to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, has been studied for its electroluminescent properties. It shows promise as a blue-emitting material, which is crucial for organic electroluminescent applications (Lv Hong-fei, 2013).

Organic Light-Emitting Diodes (OLEDs)

  • Research on 9,10-diaryl anthracenes, which are structurally similar to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, indicates their suitability as host and hole-transporting materials in OLEDs, particularly for blue OLEDs. These compounds exhibit high thermal stability and electrochemical reversibility, essential for OLED performance (Sarsah et al., 2013).

Charge Transport and Light Emission

  • Naphthyl substituted anthracene derivatives, closely related to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, show potential for multifunctional optoelectronic applications due to their favorable charge transporting properties and high photoluminescence quantum yield (Li et al., 2015).

properties

IUPAC Name

9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H23Br/c39-38-33-19-9-7-17-31(33)37(32-18-8-10-20-34(32)38)36-29-15-5-3-13-27(29)35(28-14-4-6-16-30(28)36)26-22-21-24-11-1-2-12-25(24)23-26/h1-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMDUWOVDLPNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

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